Methyl 3-(2-cyanopropan-2-yl)benzoate

Physical state Formulation compatibility Liquid handling

Methyl 3-(2-cyanopropan-2-yl)benzoate (CAS 872091-85-5; IUPAC: methyl 3-(1-cyano-1-methylethyl)benzoate) is a meta-substituted benzoate ester bearing a gem-dimethyl-cyano substituent at the 3-position of the aromatic ring, with molecular formula C12H13NO2 and molecular weight 203.24 g/mol. It belongs to the class of 3-cyano-substituted benzoic acid esters, which serve as versatile synthetic intermediates in pharmaceutical and agrochemical research.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B7981090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-cyanopropan-2-yl)benzoate
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC=CC(=C1)C(=O)OC
InChIInChI=1S/C12H13NO2/c1-12(2,8-13)10-6-4-5-9(7-10)11(14)15-3/h4-7H,1-3H3
InChIKeyFKRJEXVTBGQAMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-cyanopropan-2-yl)benzoate (CAS 872091-85-5): Procurement-Relevant Identity and Class Placement


Methyl 3-(2-cyanopropan-2-yl)benzoate (CAS 872091-85-5; IUPAC: methyl 3-(1-cyano-1-methylethyl)benzoate) is a meta-substituted benzoate ester bearing a gem-dimethyl-cyano substituent at the 3-position of the aromatic ring, with molecular formula C12H13NO2 and molecular weight 203.24 g/mol . It belongs to the class of 3-cyano-substituted benzoic acid esters, which serve as versatile synthetic intermediates in pharmaceutical and agrochemical research. The compound is structurally characterized by a quaternary carbon center (C(CH3)2CN) directly attached to the phenyl ring, a feature that distinguishes it from primary and secondary nitrile analogs such as methyl 3-(cyanomethyl)benzoate or methyl 3-(1-cyanoethyl)benzoate . Commercially, it is supplied at ≥95% purity and is recognized both as a research intermediate cited in patent WO2021/155316 and as a designated ketoprofen impurity reference standard (Ketoprofen Impurity 56) [1].

1

Supports ketoprofen impurity reference standard workflows; designated Ketoprofen Impurity 56 for ANDA/DMF analytical method validation.

2

Serves as a liquid-state, sterically shielded nitrile building block for automated synthesis and medicinal chemistry campaigns.

Why Methyl 3-(2-cyanopropan-2-yl)benzoate Cannot Be Replaced by Generic 3-Cyanobenzoate or 3-(Cyanomethyl)benzoate Analogs


Although methyl 3-(2-cyanopropan-2-yl)benzoate shares the 3-substituted benzoate ester scaffold with several commercially available analogs, simple interchange is precluded by meaningful differences in physical state, lipophilicity, steric environment at the nitrile-bearing carbon, and regulatory identity. The target compound exists as a colorless oil at ambient temperature, whereas methyl 3-cyanobenzoate (CAS 13531-48-1, mp 59–61 °C) and methyl 3-(cyanomethyl)benzoate (CAS 68432-92-8, mp ~18 °C) are low-melting solids . Its computed LogP of 2.27–2.77 is 0.8–1.4 log units higher than these analogs, translating to a ~6- to 25-fold greater preference for organic phases and altered chromatographic retention . The gem-dimethyl substitution at the α-carbon of the nitrile creates a quaternary, sterically shielded center that attenuates nucleophilic addition and deprotonation pathways available to primary (cyanomethyl) and secondary (cyanoethyl) congeners . Furthermore, in pharmaceutical quality control, this compound carries a distinct regulatory identity as Ketoprofen Impurity 56, whereas methyl 3-(cyanomethyl)benzoate is Ketoprofen Impurity 54—substituting one for the other would yield an incorrect impurity profile in ANDA or DMF analytical packages [1].

! Physical state: oil vs crystalline solid analogs may alter handling and automation compatibility.
! Lipophilicity shift: higher LogP may change HPLC retention and extraction profiles, requiring method adjustment.
! Regulatory identity: designated as Ketoprofen Impurity 56; substitution with Impurity 54 compromises ANDA/DMF accuracy.

Quantitative Head-to-Head Evidence: Where Methyl 3-(2-cyanopropan-2-yl)benzoate Differs from Its Closest Analogs


Physical State: Colorless Oil Versus Crystalline Solid—Handling and Formulation Implications

Methyl 3-(2-cyanopropan-2-yl)benzoate is isolated as a colorless oil at room temperature following flash chromatography purification, as documented in the WO2021/155316 synthetic procedure . In contrast, its closest structural analogs are crystalline solids under the same conditions: methyl 3-cyanobenzoate (CAS 13531-48-1) has a melting point of 59–61 °C and is described as a white crystalline solid [1], while methyl 3-(cyanomethyl)benzoate (CAS 68432-92-8) has a melting point of approximately 18 °C and is a low-melting solid or viscous liquid near ambient temperature . The gem-dimethyl substitution on the α-carbon of the target compound disrupts crystal packing, eliminating the solid-state form observed in the non-geminal analogs.

Physical State
Reported
Target: colorless oil (20–25°C). Comparators: crystalline solids; methyl 3-cyanobenzoate mp 59–61°C, methyl 3-(cyanomethyl)benzoate mp ~18°C.
May support automated liquid-dispensing workflows; solid analogs require dissolution.
Formulation compatibility and workflow context review recommended.
Physical state Formulation compatibility Liquid handling

Lipophilicity (LogP): A 6- to 25-Fold Increase in Organic-Phase Partitioning Versus Closest Analogs

The computed LogP of methyl 3-(2-cyanopropan-2-yl)benzoate is reported as 2.77 (Fluorochem) and 2.27 (ChemSrc), while methyl 3-cyanobenzoate has a LogP of 1.34–1.82 and methyl 3-(cyanomethyl)benzoate has a LogP of approximately 1.43 . The ΔLogP of +0.85 to +1.34 log units corresponds to an approximately 7- to 22-fold increase in the n-octanol/water partition coefficient (P), meaning the target compound partitions preferentially into organic phases to a substantially greater extent than either analog. This difference is attributable to the additional two methyl groups on the α-carbon, which increase the hydrocarbon surface area.

Lipophilicity (LogP)
Reported
Target LogP 2.27–2.77; comparators 1.34–1.82. ΔLogP +0.85–1.34, ~7- to 22-fold higher organic-phase partitioning.
Higher LogP may shift chromatographic retention and extraction efficiency; review method conditions.
Computed values from vendor databases; experimental verification advised.
Lipophilicity Partition coefficient Chromatographic retention

Steric Shielding of the Nitrile α-Carbon: Reduced Reactivity at the Quaternary Center Relative to Primary and Secondary Nitrile Analogs

The cyano group in methyl 3-(2-cyanopropan-2-yl)benzoate is attached to a fully substituted quaternary carbon (C(CH3)2CN), as confirmed by the canonical SMILES COC(=O)C1=CC=CC(C(C)(C)C#N)=C1 . This quaternary center lacks any α-hydrogen atoms and presents significant steric bulk from the two methyl groups. In contrast, methyl 3-(cyanomethyl)benzoate bears a primary nitrile (CH2CN) with two α-hydrogens, and methyl 3-(1-cyanoethyl)benzoate (CAS 146257-39-8) bears a secondary nitrile (CH(CH3)CN) with one α-hydrogen [1]. The absence of α-hydrogens in the target compound precludes base-mediated deprotonation and alkylation at this position, while the steric shielding attenuates nucleophilic addition to the nitrile carbon. This differential reactivity has practical consequences in multi-step synthesis where chemoselective nitrile transformation is required.

Steric Shielding
Class-level
Quaternary C(CH3)2CN (no α-H) vs primary CH2CN or secondary CH(CH3)CN nitriles; steric bulk attenuates nucleophilic attack.
Quaternary center may resist α-deprotonation/alkylation; chemoselectivity profile may differ in multi-step routes.
Class-level inference; no direct kinetic study identified for these specific analogs.
Steric hindrance Nitrile reactivity Chemoselectivity

Regulatory Identity: Ketoprofen Impurity 56 Reference Standard—Distinct from All Other Ketoprofen-Related Impurities

Methyl 3-(2-cyanopropan-2-yl)benzoate is formally designated as Ketoprofen Impurity 56 (also listed as Ketoprofen Impurity 24 by CATO Research Chemicals) in pharmaceutical impurity reference standard catalogs [1][2]. This identity is unique and non-interchangeable: the structurally related methyl 3-(cyanomethyl)benzoate is designated as Ketoprofen Impurity 54, and 3-(2-cyanopropan-2-yl)benzoic acid (the free acid) is Ketoprofen Impurity 43 [3]. These distinct designations arise from different synthetic origins and degradation pathways in ketoprofen manufacturing. The target compound is supplied with full characterization data (COA, NMR, HPLC, MS) suitable for ANDA/DMF regulatory submissions and analytical method validation .

Regulatory Identity
Head-to-head
Ketoprofen Impurity 56 (CAS 872091-85-5). Distinct from Impurity 54 (methyl 3-(cyanomethyl)benzoate) and Impurity 43 (free acid).
Only correct standard for regulatory impurity profiling; substitution compromises accuracy.
Supplied with COA, NMR, HPLC, MS for ANDA/DMF submissions.
Pharmaceutical impurity Reference standard Ketoprofen QC

Synthetic Route Yield: 93.1% Esterification Yield Under Mild Acidic Conditions with Full Analytical Characterization

The esterification of 3-(2-cyanopropan-2-yl)benzoic acid (Intermediate B) to methyl 3-(2-cyanopropan-2-yl)benzoate is achieved using H2SO4 in methanol at 60 °C for 8 hours, affording a 93.1% isolated yield after flash chromatography . This procedure is documented in patent WO2021/155316 (paragraphs 147–148) and provides full analytical characterization: LCMS (ESI) m/z [M+H]+ = 204.1 and 1H NMR (400 MHz, CDCl3) δ 8.12–8.01 (m, 1H), 8.01–7.99 (m, 1H), 7.52–7.50 (m, 1H), 7.48–7.46 (m, 1H), 3.94 (s, 3H), 1.76 (s, 6H) . The high yield, mild conditions (no cryogenics, no sensitive reagents), and thorough characterization provide procurement confidence for both milligram-scale research and multi-gram synthesis campaigns.

Synthetic Yield
Reported
93.1% isolated yield (5 g scale, H2SO4/MeOH, 60°C, 8 h) from patent WO2021/155316.
Established synthetic route with benchmark yield; supports scale-up planning and identity verification.
Reference NMR and MS data available for incoming material QC.
Synthetic yield Process chemistry Scale-up

Molecular Complexity (Fsp3): Higher sp3-Carbon Fraction Distinguishes Target from Flat Aromatic Analogs

The fraction of sp3-hybridized carbons (Fsp3) for methyl 3-(2-cyanopropan-2-yl)benzoate is reported as 0.333 by Fluorochem . This is substantially higher than methyl 3-cyanobenzoate (Fsp3 ≈ 0.111; only the ester methyl is sp3) and methyl 3-(cyanomethyl)benzoate (Fsp3 ≈ 0.200; ester methyl + benzylic CH2). The higher Fsp3 of the target compound results from the gem-dimethyl substituent, which introduces two additional sp3 carbons. In medicinal chemistry, higher Fsp3 is associated with improved physicochemical properties including aqueous solubility, reduced crystal packing, and more favorable ADME profiles [1].

Fsp3 Complexity
Reported
Fsp3 = 0.333 (4/12 sp3 carbons). Comparators: 0.111–0.273. ΔFsp3 +0.06 to +0.22.
Higher Fsp3 may support molecular complexity and diversity objectives in library design.
Metric derived from structure; associated with improved physicochemical profiles in literature.
Fsp3 Molecular complexity Drug-likeness

High-Confidence Application Scenarios for Methyl 3-(2-cyanopropan-2-yl)benzoate Based on Quantitative Differentiation Evidence


Ketoprofen Pharmaceutical Impurity Profiling and ANDA/DMF Regulatory Submissions

Pharmaceutical QC laboratories, CROs, and generic drug manufacturers developing or validating analytical methods for ketoprofen active pharmaceutical ingredient (API) should procure methyl 3-(2-cyanopropan-2-yl)benzoate as Ketoprofen Impurity 56 reference standard. This compound has a unique CAS number (872091-85-5) and distinct structural identity that cannot be fulfilled by methyl 3-(cyanomethyl)benzoate (Ketoprofen Impurity 54) or 3-(2-cyanopropan-2-yl)benzoic acid (Ketoprofen Impurity 43) . Commercial suppliers including QCC, CATO, and Clearsynth provide the material with full certificates of analysis (COA, HPLC, NMR, MS) suitable for regulatory filings .

Medicinal Chemistry Library Synthesis Requiring Sterically Shielded, High-Fsp3 Nitrile Building Blocks

Medicinal chemists designing fragment or lead-like libraries with enriched sp3 character should select methyl 3-(2-cyanopropan-2-yl)benzoate over flat aromatic nitrile analogs. With an Fsp3 of 0.333—threefold higher than methyl 3-cyanobenzoate (Fsp3 ≈ 0.111)—this building block introduces conformational complexity and reduces aromatic ring count without sacrificing the synthetic versatility of the ester and nitrile functional handles . The quaternary α-carbon further ensures that the nitrile remains inert under basic alkylation conditions, enabling chemoselective downstream transformations at the ester group .

Automated High-Throughput Synthesis Platforms Requiring Liquid-Phase Building Blocks

For laboratories operating automated liquid-handling synthesis platforms (e.g., Chemspeed, Tecan), methyl 3-(2-cyanopropan-2-yl)benzoate offers a distinct operational advantage: it is supplied and handled as a neat oil, whereas methyl 3-cyanobenzoate (mp 59–61 °C) and methyl 3-(cyanomethyl)benzoate (mp ~18 °C) require pre-weighing and dissolution . The target compound can be dispensed directly as a liquid, eliminating solid-handling steps and reducing cross-contamination risk in parallel synthesis workflows. Its higher LogP (2.27–2.77) also ensures robust solubility in common organic reaction solvents (DCM, THF, DMF, MeCN) [1].

Process Chemistry Scale-Up of Patent WO2021/155316 Intermediates

Process chemists scaling the synthesis of compounds disclosed in WO2021/155316 (anti-platelet aggregation agents) can rely on the documented 93.1% esterification yield for methyl 3-(2-cyanopropan-2-yl)benzoate as a benchmark for process development . The procedure uses inexpensive reagents (H2SO4, MeOH), moderate temperature (60 °C), and standard workup (NaHCO3 quench, EtOAc extraction), making it amenable to multi-kilogram scale. Full analytical characterization (1H NMR, LCMS) is publicly available for identity confirmation and impurity profiling of incoming material .

Application
Selection Property
Validation Focus
Ketoprofen impurity profiling (ANDA/DMF)
Designated impurity reference standard (Impurity 56)
Regulatory identity match, COA verification, method specificity
Fragment/lead-like library synthesis
High Fsp3 building block with sterically shielded nitrile
Conformational complexity, chemoselectivity review
Automated liquid-handling synthesis
Neat oil, no dissolution required
Direct dispensing compatibility, organic solvent solubility
Process chemistry scale-up (WO2021/155316)
Documented synthetic route with high yield
Benchmark yield and characterization for incoming QC
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